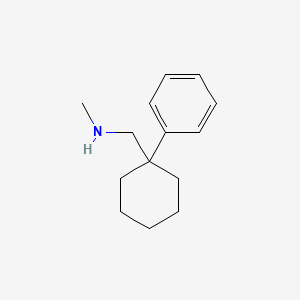
N-methyl-(1-phenylcyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-(1-phenylcyclohexyl)methanamine is a novel compound known for its potent inhibition of serotonin, norepinephrine, and dopamine transporters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-(1-phenylcyclohexyl)methanamine typically involves the reaction of phenylcyclohexylmethanamine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction parameters, leading to higher yields and purity. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-(1-phenylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-methyl-(1-phenylcyclohexyl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter transporters and its potential role in modulating neurological pathways.
Medicine: Investigated for its potential as an antidepressant and its ability to inhibit serotonin, norepinephrine, and dopamine reuptake.
Wirkmechanismus
N-methyl-(1-phenylcyclohexyl)methanamine exerts its effects primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognitive function. The compound binds to the transporters of these neurotransmitters, blocking their reabsorption into the presynaptic neuron .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phencyclidine: Known for its dissociative anesthetic properties and NMDA receptor antagonism.
Ketamine: Shares structural similarities and also acts as an NMDA receptor antagonist.
DOV 216,303: Another triple reuptake inhibitor with similar pharmacological properties.
Uniqueness
N-methyl-(1-phenylcyclohexyl)methanamine is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine transporters, making it a promising candidate for treating complex mood disorders. Its high brain penetration and activity in vivo further distinguish it from other compounds in its class .
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-methyl-1-(1-phenylcyclohexyl)methanamine |
InChI |
InChI=1S/C14H21N/c1-15-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3 |
InChI-Schlüssel |
WUFUZCCXAFJCHT-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1(CCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














